molecular formula C9H17BrO B13063623 1-Bromo-2-(butan-2-yloxy)cyclopentane

1-Bromo-2-(butan-2-yloxy)cyclopentane

Cat. No.: B13063623
M. Wt: 221.13 g/mol
InChI Key: WCKQRNHMQPOOOW-UHFFFAOYSA-N
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Description

1-Bromo-2-(butan-2-yloxy)cyclopentane is an organic compound with the molecular formula C9H17BrO and a molecular weight of 221.13 g/mol . It is a cycloalkane derivative, specifically a cyclopentane ring substituted with a bromo group and a butan-2-yloxy group. This compound is used primarily in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(butan-2-yloxy)cyclopentane typically involves the reaction of cyclopentanol with butan-2-ol in the presence of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a bromo group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(butan-2-yloxy)cyclopentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are typically used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted cyclopentane derivatives.

    Elimination Reactions: Alkenes.

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

Scientific Research Applications

1-Bromo-2-(butan-2-yloxy)cyclopentane has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(butan-2-yloxy)cyclopentane involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(butan-2-yloxy)cyclohexane: Similar structure but with a six-membered ring.

    1-Bromo-2-(butan-2-yloxy)cyclobutane: Similar structure but with a four-membered ring.

    1-Bromo-2-(butan-2-yloxy)cycloheptane: Similar structure but with a seven-membered ring

Uniqueness

1-Bromo-2-(butan-2-yloxy)cyclopentane is unique due to its specific ring size and substitution pattern, which confer distinct chemical properties and reactivity. The five-membered ring provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-bromo-2-butan-2-yloxycyclopentane

InChI

InChI=1S/C9H17BrO/c1-3-7(2)11-9-6-4-5-8(9)10/h7-9H,3-6H2,1-2H3

InChI Key

WCKQRNHMQPOOOW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1CCCC1Br

Origin of Product

United States

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